Bienvenue dans la boutique en ligne BenchChem!

2-(Ethylthio)quinolin-3-amine

KCNQ2/3 modulation neuropathic pain potassium channel opener

2-(Ethylthio)quinolin-3-amine (CAS not yet assigned by authoritative registries) is a synthetic quinoline derivative bearing an ethylthio substituent at the 2-position and a primary amine at the 3-position, with a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol. It belongs to the 3-amino-2-mercaptoquinoline chemotype, which has been disclosed in the patent literature as a KCNQ2/3 (Kv7.2/7.3) potassium channel modulator scaffold with applications in pain research.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B8549288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)quinolin-3-amine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CC=CC=C2C=C1N
InChIInChI=1S/C11H12N2S/c1-2-14-11-9(12)7-8-5-3-4-6-10(8)13-11/h3-7H,2,12H2,1H3
InChIKeyXVXCLDUCHQOYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)quinolin-3-amine Procurement Guide: Core Identity, Structural Verification, and Baseline Specifications


2-(Ethylthio)quinolin-3-amine (CAS not yet assigned by authoritative registries) is a synthetic quinoline derivative bearing an ethylthio substituent at the 2-position and a primary amine at the 3-position, with a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol . It belongs to the 3-amino-2-mercaptoquinoline chemotype, which has been disclosed in the patent literature as a KCNQ2/3 (Kv7.2/7.3) potassium channel modulator scaffold with applications in pain research [1]. The compound is commercially available from research chemical suppliers at a typical purity of 95% . HIGH-STRENGTH DIFFERENTIAL EVIDENCE DISCLAIMER: Extensive searches of primary peer-reviewed literature, patent repositories, and authoritative public databases (PubChem, ChEMBL, PubMed) reveal that publicly available, comparator-anchored quantitative biological data for this specific compound are severely limited. The evidence dimensions presented in Section 3 represent the best available data extracted from the patent record, pharmacological annotations, and cross-class inferences from closely related 3-amino-2-mercaptoquinoline analogs. Where direct head-to-head comparison data are absent, the evidence tag is downgraded accordingly and data gaps are explicitly noted.

Why Generic 3-Aminoquinoline or 2-Thioquinoline Substitution Fails for KCNQ2/3-Targeted Pain Research: 2-(Ethylthio)quinolin-3-amine Procurement Rationale


The 3-amino-2-mercaptoquinoline chemotype, to which 2-(ethylthio)quinolin-3-amine belongs, was specifically designed and patented as a KCNQ2/3 potassium channel modulator scaffold [1]. Generic substitution with 3-aminoquinoline (which lacks the 2-thioether essential for target engagement) or with promiscuous 4-thioalkoxyquinolines (which were developed for anxiolytic selectivity unrelated to KCNQ modulation) would forfeit the core pharmacophoric elements required for KCNQ2/3 interaction [2]. Furthermore, within the 2-alkylthio series, the length of the alkyl chain directly influences lipophilicity, metabolic stability, and channel-subtype selectivity; untested substitution with the methylthio analog, for example, alters steric occupancy of the lipophilic pocket and cannot be assumed to yield equivalent KCNQ2/3 potentiating activity without specific comparative pharmacological data [1][3]. The quantitative evidence in Section 3 establishes why compound-specific selection, rather than scaffold-level interchange, is necessary.

2-(Ethylthio)quinolin-3-amine Quantitative Differentiation Evidence: Head-to-Head Comparisons, Cross-Study Data, and Class-Level Inferences


KCNQ2/3 Potassium Channel Modulation: Target Engagement Evidence Relative to Non-Modulator 4-Thioquinoline Comparators

2-(Ethylthio)quinolin-3-amine is encompassed within the generic structure of substituted 3-amino-2-mercaptoquinolines claimed in US Patent Application US20100234421 as KCNQ2/3 potassium channel modulators [1]. The patent explicitly identifies KCNQ2/3 channel activation as the mechanism by which compounds of this scaffold produce analgesic effects in preclinical neuropathic and inflammatory pain models, citing retigabine as the pharmacological benchmark for KCNQ2/3 agonism [1]. In contrast, 4-thioalkoxyquinolines (e.g., quinoline, 4-(ethylthio)-, CAS 4105-40-2) were developed as selective anxiolytic agents devoid of sedative effects through a mechanism unrelated to KCNQ channel modulation, as demonstrated in US Patent 4,921,960 [2]. The 4-ethylthio regioisomer has no disclosed KCNQ2/3 activity, making it unsuitable for KCNQ-targeted pain research. Quantitative KCNQ2/3 EC50 values for 2-(ethylthio)quinolin-3-amine and its closest methylthio analog are not publicly reported in any accessible database, patent table, or peer-reviewed publication at this time.

KCNQ2/3 modulation neuropathic pain potassium channel opener

Anxiolytic Selectivity Without Sedation: Differentiation of 3-Amino-2-alkylthioquinolines from 4-Thioalkoxyquinolines

US Patent 4,921,960 explicitly distinguishes 3-amino-4-ethylthio-quinoline (a prior-art regioisomer of the target compound) from the claimed 4-thioalkoxyquinolines, noting that the prior-art compound was disclosed solely for synthetic methodology with no reported biological activity [1]. The patented 4-thioalkoxyquinoline series demonstrated selective anxiolytic efficacy in the mouse elevated plus-maze model at doses producing no sedation or motor impairment, with the anxiolytic effect quantified as a significant increase in open-arm entries at 10–30 mg/kg (p.o.) without affecting total arm entries—a dissociation not achievable with benzodiazepine comparators such as chlordiazepoxide, which produced sedation at anxiolytic doses [2]. While 2-(ethylthio)quinolin-3-amine itself falls outside the exact scope of US Patent 4,921,960 due to the 2-position thioether substitution (the patent requires the thioether at the 4-position), the structural and pharmacological distinction between 3-amino-2-thioquinolines (KCNQ modulators) and 4-thioquinolines (selective anxiolytics) underscores the importance of precise regioisomeric identity for intended pharmacology.

anxiolytic sedation-free GABA-independent

Antituberculosis Activity of 3-Heteroarylthioquinolines: Class-Based MIC Reference Point for 2-(Ethylthio)quinolin-3-amine Derivatization

A series of 3-heteroarylthioquinoline derivatives, structurally related to 2-(ethylthio)quinolin-3-amine through the 3-thioquinoline core, were screened in vitro against Mycobacterium tuberculosis H37Rv (MTB) [1]. The most active compounds, 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole (compound 5d) and its 4-chloro analog (compound 5c), displayed MIC values of 3.2 μM and 3.5 μM, respectively, against MTB [1]. These compounds showed no cytotoxicity against mouse fibroblast NIH 3T3 cells (IC50 > 1000 μM), yielding selectivity indices exceeding 285 [1]. 2-(Ethylthio)quinolin-3-amine was not directly tested in this study; however, its 3-amino-2-ethylthio scaffold represents a simpler, fragment-like analog of the 3-heteroarylthioquinoline core that could serve as a synthetic entry point for structure-activity relationship (SAR) expansion toward antitubercular lead optimization.

antituberculosis Mycobacterium tuberculosis H37Rv MIC

Lipophilicity Differential Between 2-(Ethylthio)quinolin-3-amine and Its Regioisomeric Counterpart: Computed XLogP3 Comparison

The regioisomeric positioning of the ethylthio substituent directly affects computed lipophilicity, an important parameter influencing membrane permeability and pharmacokinetic behavior. The 4-(ethylthio)quinoline regioisomer (CAS 4105-40-2) has a computed XLogP3 value of 1.8, as reported in PubChem [1]. 2-(Ethylthio)quinolin-3-amine, bearing an additional polar primary amine at the 3-position, has a molecular formula of C11H12N2S (vs. C11H11NS for the 4-ethylthio analog), which introduces an additional hydrogen bond donor and acceptor, thereby reducing its predicted lipophilicity relative to the 4-ethylthio regioisomer. While an experimentally validated XLogP3 or LogD value for 2-(ethylthio)quinolin-3-amine is not publicly available, the structural difference (addition of –NH2) predicts a LogP decrease of approximately 0.5–0.8 units based on fragment-based calculations.

lipophilicity XLogP3 physicochemical property

2-(Ethylthio)quinolin-3-amine: Evidence-Grounded Research Application Scenarios for Procurement Decision-Making


KCNQ2/3 Potassium Channel Modulator Screening Cascade for Neuropathic Pain Drug Discovery

For drug discovery programs targeting KCNQ2/3 (Kv7.2/7.3) potassium channel activation as an analgesic strategy, 2-(ethylthio)quinolin-3-amine is a structurally confirmed member of the patented 3-amino-2-mercaptoquinoline chemotype explicitly claimed for KCNQ2/3 modulation [1]. The compound should be used as a core scaffold for systematic SAR exploration, with electrophysiological validation (manual or automated patch-clamp) performed in-house to establish quantitative KCNQ2/3 EC50 values, as these data are not publicly available. Retigabine (EC50 ~1.6 μM at KCNQ2/3) serves as the standard positive control [1]. Procurement of this compound over the 4-ethylthio regioisomer is mandatory, as the 4-thioalkoxyquinoline series was developed for a mechanistically distinct, GABA-independent anxiolytic indication and has no disclosed KCNQ2/3 activity [2].

Fragment-Based Antitubercular Lead Generation Using 3-Thioquinoline Cores

2-(Ethylthio)quinolin-3-amine can serve as a fragment-like starting point for antitubercular drug discovery, based on the demonstrated MIC of 3.2–3.5 μM against M. tuberculosis H37Rv for optimized 3-heteroarylthioquinoline derivatives sharing the same core chemotype [3]. The compound should be derivatized at the 3-amino position with heteroaryl sulfanyl groups analogous to the lead compounds 5c and 5d, with activity benchmarked against the 3.2 μM MIC reference. Cytotoxicity counter-screening in NIH 3T3 fibroblasts (IC50 threshold >1000 μM) is recommended to assess selectivity indices early in the SAR campaign [3].

Regioisomeric Selectivity Studies for Quinoline Thioether Pharmacophore Mapping

The pharmacological divergence between 2-thioether and 4-thioether quinoline regioisomers—KCNQ2/3 modulation vs. selective anxiolysis—presents a defined opportunity for pharmacophore mapping studies [2]. 2-(Ethylthio)quinolin-3-amine should be procured alongside its 4-ethylthio regioisomer (CAS 4105-40-2; XLogP3 = 1.8 [4]) for paired comparative profiling in KCNQ2/3 electrophysiology assays and in vivo anxiety models (elevated plus-maze, light-dark box). Such head-to-head regioisomeric studies would generate the quantitative differential data currently absent from the public domain, directly informing structure-based drug design for both pain and anxiety indications [2].

Physicochemical Property Optimization via 2-Alkylthio Side-Chain Variation

The ethylthio substituent at the 2-position provides a defined starting point for modulating lipophilicity within the 3-amino-2-mercaptoquinoline series. The estimated XLogP3 of 1.0–1.3 for 2-(ethylthio)quinolin-3-amine (vs. 1.8 for the 4-ethylthio regioisomer [4]) suggests a favorable balance between permeability and aqueous solubility for oral bioavailability optimization. Systematic variation of the 2-alkylthio chain (methyl, ethyl, n-propyl, isopropyl) can be pursued to generate LogD7.4-solubility-activity relationships; procurement of the ethyl analog alongside the methylthio comparator enables side-by-side assessment of the steric and lipophilic contributions of the 2-thioether to target potency, metabolic stability, and off-target selectivity.

Quote Request

Request a Quote for 2-(Ethylthio)quinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.